molecular formula C₄₂H₅₆N₄O₁₄ B1140328 Formoterol fumarate hydrate CAS No. 183814-30-4

Formoterol fumarate hydrate

Cat. No. B1140328
M. Wt: 840.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The large-scale synthesis of enantio- and diastereomerically pure (R,R)-Formoterol fumarate is achieved through a highly convergent, chromatography-free process, highlighting the steps involved in its production with an overall yield of 44% (Hett, Fang, Gao, Wald, & Senanayake, 1998).

Molecular Structure Analysis

Solid-state NMR techniques have been used to investigate the structures of two polymorphs and two alcoholates (ethanol and isopropanol) of formoterol fumarate. This research elucidates the molecular positions within these structures, shedding light on the dynamics and stability of formoterol fumarate's molecular structure (Apperley, Markwell, Harris, & Hodgkinson, 2012).

Chemical Reactions and Properties

Electrochemical studies have demonstrated the oxidation behavior of formoterol fumarate in aqueous solutions, establishing its diffusion-controlled nature and proposing voltammetric methods for its determination. These findings contribute to our understanding of its chemical behavior and potential applications in analytical chemistry (Demircigil, Ozkan, Coruh, & Yilmaz, 2002).

Physical Properties Analysis

Research into the thermodynamic stability and crystal structures of formoterol fumarate, including various polymorphs and solvates, reveals insights into the conditions necessary for achieving stable and well-packed crystal structures. These studies provide a foundation for understanding the physical stability and solubility of formoterol fumarate under different conditions (Jarring, Larsson, Stensland, & Ymén, 2006).

Chemical Properties Analysis

The electrochemical sensing of formoterol fumarate residues showcases the development of sensitive and specific analytical methods for its detection, further contributing to our understanding of its chemical properties and potential for monitoring in various matrices (Gan, Shi, Hu, Lv, Sun, & Liu, 2016).

Scientific Research Applications

1. Application in Pharmaceutical Formulations

  • Summary of Application: Formoterol Fumarate (FF) is a widely used bronchodilator which helps in treating bronchospasm and chronic obstructive pulmonary diseases . This research focuses on the determination of FF in pharmaceutical formulations using a voltammetric technique .
  • Methods of Application: The researchers adopted cyclic voltammetry (CV) and differential pulse voltammetry (DPV) methods to selectively and sensitively detect and analyze FF using an electro polymerized poly (methyl orange) layered carbon paste electrode (PMOLCPE) .
  • Results: At optimal experimental conditions, the limit of quantification and the limit of detection were determined to be 0.36 µM and 0.11 µM, respectively by CV technique and 0.32 µM and 0.09 µM, respectively, by DPV method .

2. Analytical Method Development

  • Summary of Application: This research focuses on the development and validation of analytical methods for estimating Formoterol Fumarate Dihydrate in bulk and in pharmaceutical dosage form .
  • Methods of Application: Three methods have been developed: a simple UV spectrophotometric method, a first-order derivative spectrometric technique, and a RP-HPLC method .
  • Results: The linearity was obtained in the concentration range of 2-7 µg/ml while the detection and quantitation limits were found to be 0.04 and 0.14 µg/ml respectively .

3. Treatment of Chronic Obstructive Pulmonary Disease and Asthma

  • Summary of Application: Formoterol is a selective agonist of the β2-adrenergic receptor. It has been used, alone and in combination with other compounds, in the treatment of chronic obstructive pulmonary disease and asthma .
  • Methods of Application: Formoterol is administered through inhalation .
  • Results: Aerosolized formoterol prevents the late asthmatic response and eosinophil and macrophage infiltration in bronchoalveolar lavage fluid (BALF), and as well as reduces bronchial reactivity in a guinea pig model of allergic asthma induced by ovalbumin .

1. Application in Pharmaceutical Formulations

  • Summary of Application: Formoterol Fumarate (FF) is a widely used bronchodilator which helps in treating bronchospasm and chronic obstructive pulmonary diseases . This research focuses on the determination of FF in pharmaceutical formulations using a voltammetric technique .
  • Methods of Application: The researchers adopted cyclic voltammetry (CV) and differential pulse voltammetry (DPV) methods to selectively and sensitively detect and analyze FF using an electro polymerized poly (methyl orange) layered carbon paste electrode (PMOLCPE) .
  • Results: At optimal experimental conditions, the limit of quantification and the limit of detection were determined to be 0.36 µM and 0.11 µM, respectively by CV technique and 0.32 µM and 0.09 µM, respectively, by DPV method .

2. Analytical Method Development

  • Summary of Application: This research focuses on the development and validation of analytical methods for estimating Formoterol Fumarate Dihydrate in bulk and in pharmaceutical dosage form .
  • Methods of Application: Three methods have been developed: a simple UV spectrophotometric method, a first-order derivative spectrometric technique, and a RP-HPLC method .
  • Results: The linearity was obtained in the concentration range of 2-7 µg/ml while the detection and quantitation limits were found to be 0.04 and 0.14 µg/ml respectively .

3. Treatment of Chronic Obstructive Pulmonary Disease and Asthma

  • Summary of Application: Formoterol is a selective agonist of the β2-adrenergic receptor. It has been used, alone and in combination with other compounds, in the treatment of chronic obstructive pulmonary disease and asthma .
  • Methods of Application: Formoterol is administered through inhalation .
  • Results: Aerosolized formoterol prevents the late asthmatic response and eosinophil and macrophage infiltration in bronchoalveolar lavage fluid (BALF), and as well as reduces bronchial reactivity in a guinea pig model of allergic asthma induced by ovalbumin .

1. Application in Pharmaceutical Formulations

  • Summary of Application: Formoterol Fumarate (FF) is a widely used bronchodilator which helps in treating bronchospasm and chronic obstructive pulmonary diseases . This research focuses on the determination of FF in pharmaceutical formulations using a voltammetric technique .
  • Methods of Application: The researchers adopted cyclic voltammetry (CV) and differential pulse voltammetry (DPV) methods to selectively and sensitively detect and analyze FF using an electro polymerized poly (methyl orange) layered carbon paste electrode (PMOLCPE) .
  • Results: At optimal experimental conditions, the limit of quantification and the limit of detection were determined to be 0.36 µM and 0.11 µM, respectively by CV technique and 0.32 µM and 0.09 µM, respectively, by DPV method .

2. Analytical Method Development

  • Summary of Application: This research focuses on the development and validation of analytical methods for estimating Formoterol Fumarate Dihydrate in bulk and in pharmaceutical dosage form .
  • Methods of Application: Three methods have been developed: a simple UV spectrophotometric method, a first-order derivative spectrometric technique, and a RP-HPLC method .
  • Results: The linearity was obtained in the concentration range of 2-7 µg/ml while the detection and quantitation limits were found to be 0.04 and 0.14 µg/ml respectively .

3. Treatment of Chronic Obstructive Pulmonary Disease and Asthma

  • Summary of Application: Formoterol is a selective agonist of the β2-adrenergic receptor. It has been used, alone and in combination with other compounds, in the treatment of chronic obstructive pulmonary disease and asthma .
  • Methods of Application: Formoterol is administered through inhalation .
  • Results: Aerosolized formoterol prevents the late asthmatic response and eosinophil and macrophage infiltration in bronchoalveolar lavage fluid (BALF), and as well as reduces bronchial reactivity in a guinea pig model of allergic asthma induced by ovalbumin .

Safety And Hazards

Formoterol fumarate hydrate is fatal if swallowed. It is suspected of damaging the unborn child and causes damage to organs. It may cause damage to organs through prolonged or repeated exposure. It is harmful to aquatic life with long-lasting effects9.


Future Directions

A comprehensive and systematic study reports for the first time and focuses on the development and characterization of formoterol polymeric nanoparticles that have potential application in a variety of acute and chronic diseases3.


Please note that this information is based on the latest available data and may not be exhaustive or up-to-date. Always consult with a healthcare professional for medical advice.


properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSWNOMCHFQGJ-XODSYJLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formoterol fumarate hydrate

CAS RN

183814-30-4
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4- methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2- butenedioate (2:1), hydrate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
79
Citations
DC Apperley, RK Harris, T Larsson… - Journal of pharmaceutical …, 2003 - Elsevier
… The solution‐state 13 C spectrum of formoterol fumarate hydrate in CD 3 OD is displayed in Figure 2. Separate signals are seen for most carbons, but double‐intensity resonances are …
Number of citations: 34 www.sciencedirect.com
S Fukahori, S Cho, Y Obase, C Fukushima… - Journal of Allergy and …, 2023 - jacionline.org
… to receive, by inhalation, either fluticasone-furoate (100mg) and vilanterol-trifenatate (40mg), a DPI once daily or fluticasone-propionate (125mg) and formoterol-fumarate hydrate (5mg), …
Number of citations: 0 www.jacionline.org
H Nakada, T Aomori, M Mochizuki - International Journal of Pharmaceutics, 2021 - Elsevier
In the treatment of asthma and chronic obstructive pulmonary disease, using a lever aid to improve drug delivery from an inhaler is recommended for patients with poor muscle strength. …
Number of citations: 4 www.sciencedirect.com
K Takenaka, T Minami, Y Yoshihashi, S Hirata… - Allergology …, 2019 - jstage.jst.go.jp
… His BA was treated with budesonide/formoterol fumarate hydrate inhaler (two inhalations at a time, twice a day) and montelukast sodium 10 mg/day. Prednisolone 5 mg/day was …
Number of citations: 22 www.jstage.jst.go.jp
T Katsunuma, M Kamata, Y Ishikawa - Arerugi=[Allergy], 2020 - europepmc.org
… Long-term efficacy and safety of Fluticasone propionate/formoterol fumarate hydrate (FP/FM) was evaluated in pediatric patients with bronchial asthma. …
Number of citations: 3 europepmc.org
N Oda - Reactions, 1899 - ncbi.nlm.nih.gov
… Six days later, she presented to hospital and initiated on formoterol/fluticasone propionate [fluticasone propionate/formoterol fumarate hydrate]. However, her symptoms persisted. Her …
Number of citations: 0 www.ncbi.nlm.nih.gov
H Sato, Y Miyata, H Inoue, A Tanaka… - J Investig Allergol Clin …, 2021 - jiaci.org
… Her asthma was treated with inhaled budesonide 160µg/ formoterol fumarate hydrate 4.5 µg (2 puffs, twice daily), montelukast sodium 10 mg/d, and suplatast tosilate 200 mg/d. …
Number of citations: 5 www.jiaci.org
T Iwanaga, T Kozuka, J Nakanishi, K Yamada… - Pulmonary …, 2017 - Springer
… airways: Symbicort ® , a combination of budesonide/formoterol fumarate hydrate (BUD/FM) via DPI, … propionate/formoterol fumarate hydrate (FP/FM) via pMDI, Kyorin Pharmaceutical. …
Number of citations: 27 link.springer.com
S Colantuono, C Pellicano, G Leodori, F Cilia… - Allergology …, 2020 - jstage.jst.go.jp
… This 19-year-old male had an irrelevant clinical history and presented acutely with fatigue, moderate dyspnea, urticaria, asthma refractory to budesonide/formoterol fumarate hydrate …
Number of citations: 16 www.jstage.jst.go.jp
Y Seo, M Nonaka, Y Yamamura… - Asia Pacific …, 2018 - synapse.koreamed.org
… In the strengthened group, 4 patients were using fluticasone propionate/salmeterolxinafoate (FP/SM), 2 patients were using budesonide/formoterol fumarate hydrate (BUD/FM), and 1 …
Number of citations: 26 synapse.koreamed.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.